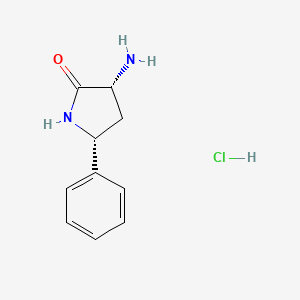

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride

Description

Properties

IUPAC Name |

(3R,5R)-3-amino-5-phenylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H/t8-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHYFAMJDBOVMG-VTLYIQCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N[C@H]1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylpyrrolidin-2-one.

Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antiviral Activity : Research has indicated that (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one; hydrochloride may inhibit viral replication by targeting specific viral enzymes. This makes it a candidate for developing antiviral agents, particularly against RNA viruses.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism may involve modulating signaling pathways critical for tumor growth and survival.

-

Neuropharmacology

- The compound's structure allows it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Studies are exploring its role in modulating dopamine and serotonin receptors, which could lead to new treatments for conditions like depression or schizophrenia.

-

Synthetic Chemistry

- As a versatile building block, (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one; hydrochloride is utilized in the synthesis of more complex organic molecules. Its unique structural properties make it valuable in creating derivatives with enhanced biological activity.

Case Studies and Research Findings

- Antiviral Research : A study demonstrated that derivatives of this compound effectively inhibited the replication of certain RNA viruses in vitro, showcasing its potential as a lead compound for antiviral drug development .

- Cancer Cell Studies : In vitro experiments have shown that (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one; hydrochloride can reduce the viability of various cancer cell lines by inducing apoptosis through specific signaling pathways .

- Neuropharmacological Investigations : Research indicated that the compound could modulate dopamine receptor activity, suggesting it might be beneficial in treating disorders characterized by dopamine dysregulation .

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives with Varied Substituents

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride

- Structure : Differs by replacing the phenyl group with a methyl group and introducing a hydroxyl group at the 5-position.

- Molecular Formula: C₅H₁₂ClNO (MW: 137.61 g/mol).

- The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and receptor affinity .

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

- Structure : Contains a hydroxymethyl group at the 5-position instead of phenyl.

- Molecular Formula : C₅H₁₀N₂O₂·HCl (MW: 154.60 g/mol).

- Key Differences : The hydroxymethyl group enhances hydrophilicity, favoring aqueous solubility but possibly limiting blood-brain barrier penetration compared to the phenyl-containing analog .

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

- Structure: A fused pyrrolo-pyridinone system with a chlorine substituent.

- Molecular Formula : C₇H₅ClN₂O (MW: 168.58 g/mol).

- The chlorine atom introduces electronegativity, affecting electronic distribution and metabolic stability .

Pyrrolidinone Derivatives with Modified Functional Groups

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone Dihydrochloride

- Structure: Features a pyridinylmethylamino side chain at the 5-position.

- Molecular Formula : C₁₂H₁₇Cl₂N₃O (MW: 306.19 g/mol).

- Key Differences: The pyridine ring introduces basicity, influencing pH-dependent solubility and interactions with cationic binding pockets in enzymes or receptors. The dihydrochloride salt further enhances aqueous solubility compared to the monohydrochloride form of the target compound .

(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride

- Structure: A highly substituted pyrrolidinone with a pyrazolo-pyrimidinyl group.

- Molecular Formula : C₂₄H₂₆ClFN₆O₂·HCl (MW: 529.42 g/mol).

- Key Differences : The complex substituents confer selectivity for kinase or protease targets, while the fluorine and chlorine atoms improve metabolic stability and lipophilicity .

Tetrahydropyran and Piperidine Analogs

Rac-(3R,5R)-5-Aminotetrahydro-2H-pyran-3-ol Hydrochloride

- Structure: A six-membered tetrahydropyran ring instead of pyrrolidinone.

- Molecular Formula: C₆H₁₂ClNO₂ (MW: 165.62 g/mol).

3,5-Difluoropiperidine Hydrochloride

- Structure : A piperidine ring with fluorine substituents.

- Molecular Formula : C₅H₁₀ClF₂N (MW: 161.59 g/mol).

- Key Differences: Fluorination increases electronegativity and stability against oxidative metabolism, while the piperidine scaffold may enhance bioavailability compared to pyrrolidinone derivatives .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula (Salt) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one HCl | Pyrrolidinone | 3-NH₂, 5-Ph | C₁₀H₁₁ClN₂O | 210.66 | High lipophilicity, CNS-targeting potential |

| (3R,5R)-5-Methylpyrrolidin-3-ol HCl | Pyrrolidinone | 5-Me, 3-OH | C₅H₁₂ClNO | 137.61 | Enhanced solubility, reduced steric bulk |

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl | Pyrrolidinone | 5-CH₂OH | C₅H₁₀ClN₂O₂ | 154.60 | High hydrophilicity, limited BBB penetration |

| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Pyrrolo-pyridinone | 5-Cl, fused ring | C₇H₅ClN₂O | 168.58 | Planar structure, metabolic stability |

| (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone Dihydrochloride | Pyrrolidinone | 5-pyridinylmethylamino | C₁₂H₁₇Cl₂N₃O | 306.19 | Basic side chain, pH-dependent solubility |

Biological Activity

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring with an amino group and a phenyl substituent. The hydrochloride salt form enhances solubility and stability, making it suitable for biological applications.

| Property | Description |

|---|---|

| IUPAC Name | (3R,5R)-3-amino-5-phenylpyrrolidin-2-one;hydrochloride |

| CAS Number | 2361609-76-7 |

| Molecular Formula | C10H12N2O·HCl |

| Molecular Weight | 216.67 g/mol |

The biological activity of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the phenyl group may engage in hydrophobic interactions, enhancing binding affinity to target proteins.

Key Mechanisms:

- Enzyme Interaction : The compound has been studied for its role in modulating enzyme activities, particularly those involved in metabolic pathways.

- Protein-Ligand Binding : It exhibits potential as a ligand in protein interactions, which is crucial for drug design and development.

Biological Activities

Research indicates that (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride possesses several notable biological activities:

- Neuroprotective Effects : Studies suggest that the compound may provide neuroprotective benefits by modulating neurotransmitter systems.

- Cognitive Enhancement : It has been explored as a cognitive enhancer, potentially improving memory and learning through its interaction with central nervous system receptors.

- Antimicrobial Properties : Preliminary research indicates potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Neuroprotective Activity

A study conducted on animal models demonstrated that administration of (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride resulted in significant improvements in cognitive function following induced neurodegeneration. The compound was shown to increase levels of neurotrophic factors associated with neuronal survival.

Case Study 2: Antimicrobial Evaluation

Research evaluating the antimicrobial properties of this compound revealed that it exhibited inhibitory effects against several bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Applications in Research

(3R,5R)-3-Amino-5-phenylpyrrolidin-2-one;hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting neurological disorders.

- Biochemical Research : Utilized in studies investigating enzyme mechanisms and protein interactions.

Q & A

Basic Research Question: What are the key considerations for synthesizing (3R,5R)-3-Amino-5-phenylpyrrolidin-2-one hydrochloride with high stereochemical purity?

Methodological Answer:

Synthesis of this compound requires precise control of stereochemistry at the 3R and 5R positions. A common approach involves:

- Chiral starting materials : Use of enantiopure precursors (e.g., (R)- or (S)-configured amino acids or amines) to ensure retention of stereochemistry during ring closure.

- Ring-closure reactions : Cyclization under mild acidic or basic conditions to form the pyrrolidin-2-one scaffold while minimizing racemization. For example, describes a stepwise synthesis involving HCl-mediated salt formation to stabilize intermediates.

- Purification : Crystallization with HCl in water/ethanol mixtures to isolate the hydrochloride salt, as described in (52.7% yield after filtration and drying).

Critical Data :

| Parameter | Conditions/Results | Reference |

|---|---|---|

| Yield | 52.7% after HCl salt formation | |

| Purity | Confirmed via XRPD (FIG. 3) |

Basic Research Question: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD) : Essential for verifying crystalline structure and identifying polymorphs. provides a representative XRPD pattern with peak assignments (Table 2).

- Chiral HPLC : To validate stereochemical integrity, particularly for distinguishing (3R,5R) from (3S,5S) enantiomers.

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., phenyl group at C5, amine at C3).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., 469.34 g/mol for a related compound in ).

Advanced Research Question: How does the pyrrolidin-2-one ring conformation influence biological activity?

Methodological Answer:

The puckering of the pyrrolidin-2-one ring (defined by Cremer-Pople coordinates in ) affects binding to biological targets. For example:

- Conformational analysis : Use X-ray crystallography (via SHELX software, ) to determine puckering amplitude () and phase angles ().

- Molecular dynamics simulations : Compare energy minima for different puckered states (e.g., envelope vs. twist conformations).

Key Insight : A planar ring may reduce steric hindrance for receptor binding, while puckered conformations could enhance selectivity (e.g., highlights stereochemical dependencies in similar pyrrolidine derivatives).

Advanced Research Question: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use software like Molecular Operating Environment (MOE, ) to model interactions with enzymes (e.g., kinases or proteases).

- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., the C3 amine) and hydrophobic regions (C5 phenyl group).

- MD simulations : Assess stability of ligand-receptor complexes over time.

Example : ’s compound (structurally related) shows inhibitory activity against specific enzymes, suggesting similar methods apply here.

Advanced Research Question: What strategies optimize the hydrochloride salt’s solubility and stability for in vitro assays?

Methodological Answer:

- pH-solubility profiling : Test solubility in buffers (pH 1–7) to identify optimal conditions ( uses HCl for salt stabilization).

- Lyophilization : Freeze-drying aqueous solutions to improve long-term storage stability.

- Hygroscopicity testing : Monitor moisture uptake under controlled humidity (critical for hydrochloride salts).

Data from : D-Mannosamine hydrochloride (a structurally similar compound) shows solubility >10 mg/mL in water, suggesting comparable behavior.

Advanced Research Question: How is stereochemical integrity maintained during scale-up synthesis?

Methodological Answer:

- Chiral auxiliaries : Use temporary protecting groups (e.g., Boc for amines) to prevent racemization during reactive steps.

- In situ monitoring : Employ chiral stationary phase HPLC to detect enantiomeric excess (ee) at intermediate stages.

- Temperature control : Synthesis at 0–50°C (as in ) minimizes thermal degradation of stereocenters.

Advanced Research Question: What in vitro models are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like proteases or kinases using fluorescence-based substrates (e.g., ’s compound targets pyrazolo[3,4-d]pyrimidine-binding enzymes).

- Cell viability assays : Use cancer cell lines (e.g., SGC7901 in ) to assess anti-proliferative effects.

- Metabolic stability : Incubate with liver microsomes to measure CYP450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.